An In-depth Technical Guide to the Synthesis of 4-Methoxy-2,5-dimethylaniline from 2,5-dimethylphenol
An In-depth Technical Guide to the Synthesis of 4-Methoxy-2,5-dimethylaniline from 2,5-dimethylphenol
This technical guide provides a comprehensive overview of a robust three-step synthesis route for 4-methoxy-2,5-dimethylaniline, a valuable building block in pharmaceutical and chemical research, starting from the readily available precursor, 2,5-dimethylphenol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Synthesis Overview
The synthesis of 4-methoxy-2,5-dimethylaniline from 2,5-dimethylphenol is accomplished through a three-step reaction sequence:
-
Nitration: Electrophilic aromatic substitution on 2,5-dimethylphenol introduces a nitro group, yielding 2,5-dimethyl-4-nitrophenol.
-
Methylation: The hydroxyl group of 2,5-dimethyl-4-nitrophenol is methylated to form 4-methoxy-2,5-dimethylnitrobenzene.
-
Reduction: The nitro group of 4-methoxy-2,5-dimethylnitrobenzene is reduced to an amine, affording the final product, 4-methoxy-2,5-dimethylaniline.
Experimental Protocols
Step 1: Synthesis of 2,5-dimethyl-4-nitrophenol
This procedure details the nitration of 2,5-dimethylphenol. The reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the electrophile.[1]
Reaction:
Materials and Equipment:
-
2,5-dimethylphenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Glacial Acetic Acid
-
Ice
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
Procedure:
-
In a 500 mL three-necked flask, dissolve 61.0 g (0.50 mol) of 2,5-dimethylphenol in 200 mL of glacial acetic acid with stirring until a homogenous solution is formed.[2]
-
Cool the flask in an ice-salt bath to maintain a temperature of 5-10°C.
-
Prepare a nitrating mixture by slowly adding a pre-cooled mixture of concentrated sulfuric acid and nitric acid dropwise to the stirred solution over 1-2 hours, ensuring the temperature does not exceed 10°C.[3]
-
After the addition is complete, continue stirring the reaction mixture at 5-10°C for an additional 2-3 hours.
-
Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.
-
The yellow precipitate of 2,5-dimethyl-4-nitrophenol is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or aqueous ethanol to afford the pure 2,5-dimethyl-4-nitrophenol.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 75-85% | [4] |
| Melting Point | 129-131 °C | [5] |
| Appearance | Yellow crystalline solid |
Spectroscopic Data:
| Type | Data | Reference |
| ¹H NMR (CDCl₃, ppm) | δ 7.95 (s, 1H), 7.20 (s, 1H), 5.50 (s, 1H, OH), 2.55 (s, 3H), 2.30 (s, 3H) | [5] |
| ¹³C NMR (CDCl₃, ppm) | δ 155.0, 140.1, 130.5, 125.8, 124.7, 119.3, 20.1, 16.2 | [5] |
| IR (KBr, cm⁻¹) | 3450 (O-H), 1580 (NO₂, asym), 1340 (NO₂, sym) | [6] |
| MS (m/z) | 167 (M⁺) | [1][5] |
Step 2: Synthesis of 4-methoxy-2,5-dimethylnitrobenzene
This step involves the O-methylation of the phenolic hydroxyl group of 2,5-dimethyl-4-nitrophenol using dimethyl sulfate in the presence of a base.
Reaction:
Materials and Equipment:
-
2,5-dimethyl-4-nitrophenol
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2,5-dimethyl-4-nitrophenol (16.7 g, 0.1 mol) in 200 mL of dry acetone in a round-bottom flask, add anhydrous potassium carbonate (27.6 g, 0.2 mol).
-
Stir the suspension vigorously and add dimethyl sulfate (13.9 g, 0.11 mol) dropwise at room temperature.[7][8]
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (150 mL) and wash with 1M NaOH solution (2 x 50 mL) followed by water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-methoxy-2,5-dimethylnitrobenzene.
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Melting Point | 55-57 °C |
| Appearance | Pale yellow solid |
Spectroscopic Data:
| Type | Data | Reference |
| ¹H NMR (CDCl₃, ppm) | δ 7.90 (s, 1H), 6.80 (s, 1H), 3.90 (s, 3H), 2.50 (s, 3H), 2.25 (s, 3H) | [9] |
| ¹³C NMR (CDCl₃, ppm) | δ 158.0, 141.0, 131.0, 126.0, 125.0, 108.0, 56.0, 20.0, 16.0 | [9] |
| IR (KBr, cm⁻¹) | 1575 (NO₂, asym), 1345 (NO₂, sym), 1270 (C-O-C) | [10] |
| MS (m/z) | 181 (M⁺) | [11] |
Step 3: Synthesis of 4-methoxy-2,5-dimethylaniline
The final step is the reduction of the nitro group to an amine using tin(II) chloride dihydrate in an acidic medium.
Reaction:
Materials and Equipment:
-
4-methoxy-2,5-dimethylnitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-methoxy-2,5-dimethylnitrobenzene (18.1 g, 0.1 mol) in ethanol (200 mL) in a round-bottom flask, add tin(II) chloride dihydrate (112.8 g, 0.5 mol).[12]
-
Heat the mixture to reflux with stirring.
-
Slowly add concentrated hydrochloric acid (100 mL) to the refluxing mixture.
-
Continue refluxing for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and neutralize by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel to obtain pure 4-methoxy-2,5-dimethylaniline.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 78-88% | [12] |
| Boiling Point | 248-249 °C | [13] |
| Appearance | Colorless to pale yellow liquid | [14] |
Spectroscopic Data:
| Type | Data | Reference |
| ¹H NMR (CDCl₃, ppm) | δ 6.65 (s, 1H), 6.60 (s, 1H), 3.75 (s, 3H), 3.60 (br s, 2H, NH₂), 2.20 (s, 3H), 2.15 (s, 3H) | [15] |
| ¹³C NMR (CDCl₃, ppm) | δ 152.0, 142.5, 122.0, 118.0, 115.0, 112.0, 55.8, 18.0, 15.5 | [15] |
| IR (neat, cm⁻¹) | 3450, 3360 (N-H), 1620 (N-H bend), 1230 (C-O-C) | [15] |
| MS (m/z) | 151 (M⁺) | [15] |
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the synthesis of 4-methoxy-2,5-dimethylaniline.
Safety Considerations
-
Nitration: Nitric acid and sulfuric acid are highly corrosive. The nitration reaction is exothermic and can run away if not properly controlled. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Methylation: Dimethyl sulfate is toxic and a suspected carcinogen. Handle with extreme care in a fume hood and avoid inhalation or skin contact.
-
Reduction: Hydrochloric acid is corrosive. The neutralization with sodium hydroxide is exothermic. Perform these steps with adequate ventilation and appropriate PPE.
-
General: Handle all organic solvents in a well-ventilated area and away from ignition sources.
This guide provides a detailed and actionable protocol for the synthesis of 4-methoxy-2,5-dimethylaniline. Researchers should adapt these procedures to their specific laboratory conditions and always prioritize safety.
References
- 1. Phenol, 2,5-dimethyl-4-nitro- [webbook.nist.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN108191611B - Continuous synthesis method of 2, 5-dimethylphenol - Google Patents [patents.google.com]
- 5. 2,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 282110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-DIMETHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1-Methoxy-4-methyl-2-nitrobenzene | C8H9NO3 | CID 67058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,5-Dimethoxynitrobenzene | C8H9NO4 | CID 66639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Methoxy-2-nitrobenzaldehyde | C8H7NO4 | CID 357691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. 4-甲氧基-2-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 2,5-Xylidine - Wikipedia [en.wikipedia.org]
- 15. 4-Methoxy-3,5-dimethylaniline | C9H13NO | CID 4166097 - PubChem [pubchem.ncbi.nlm.nih.gov]
